[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride
Description
[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride is an organic hydrochloride salt featuring a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a 4-chlorophenyl group and at the 5-position with an aminomethyl moiety. The molecular formula is C₉H₉Cl₂N₃O, with a molecular weight of 246.09 g/mol . Its structure has been confirmed via crystallographic tools such as SHELX and ORTEP, which are widely used for small-molecule refinement and visualization . The compound is of interest in medicinal chemistry, particularly as a building block for drug candidates, given the pharmacological relevance of chlorinated aromatic systems and heterocyclic scaffolds .
Properties
Molecular Formula |
C10H10Cl2N2O |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)9-6-13-14-10(9)5-12;/h1-4,6H,5,12H2;1H |
InChI Key |
JRMZKVPJSIENCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)CN)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which can then be cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, such as cancer or bacterial infections, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Heterocyclic Core Modifications
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The replacement of 1,2-oxazole with 1,2,4-oxadiazole (as in and ) introduces an additional nitrogen atom, enhancing aromaticity and metabolic stability due to reduced susceptibility to enzymatic degradation .
- 1,3-Thiazole : Substitution with sulfur () increases electron density and may influence redox properties or metal-binding capacity, relevant to enzyme inhibition .
Substituent Effects
- Halogenated Aromatics : The 4-chlorophenyl group in the parent compound and enhances lipophilicity and target binding via hydrophobic interactions. Fluorine substitution () further increases electronegativity and membrane permeability .
- Methoxy Groups : The 4-methoxy substituent () introduces steric bulk and hydrogen-bonding capacity, which may modulate receptor selectivity or metabolic pathways .
Physicochemical and Pharmacological Implications
- Solubility : Hydrochloride salts improve aqueous solubility across all analogs, critical for bioavailability. The extended alkyl chain in may reduce crystallinity, enhancing dissolution .
- Stability : 1,2,4-Oxadiazole derivatives () exhibit greater thermal and oxidative stability compared to 1,2-oxazoles, making them preferable for long-term storage .
- Fluorinated analogs () are often explored in PET imaging due to fluorine-18 compatibility .
Research Tools and Methodologies
- Crystallography : Structures were resolved using SHELX for refinement and ORTEP-3 for visualization . Hydrogen-bonding patterns () revealed intermolecular interactions influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
